KWG 1342 Sulfate Sodium Salt
Description
Properties
CAS No. |
1797883-99-8 |
|---|---|
Molecular Formula |
C14H17ClN3NaO6S |
Molecular Weight |
413.805 |
IUPAC Name |
sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate |
InChI |
InChI=1S/C14H18ClN3O6S.Na/c1-14(2,7-19)12(24-25(20,21)22)13(18-9-16-8-17-18)23-11-5-3-10(15)4-6-11;/h3-6,8-9,12-13,19H,7H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
TZJUSRCGDLGWHX-UHFFFAOYSA-M |
SMILES |
CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Proteomics Research
KWG 1342 Sulfate Sodium Salt is notably utilized in proteomics, where it serves as a biochemical tool for studying protein interactions and modifications. Its sulfate group enhances the solubility and stability of proteins in various assays, making it a valuable reagent for:
- Protein Purification : Facilitates the isolation of specific proteins from complex mixtures.
- Enzyme Activity Studies : Assists in understanding the role of sulfation in enzyme function and regulation.
Interaction Studies
The compound is essential for interaction studies involving biomolecules. Researchers utilize this compound to:
- Investigate binding affinities between proteins and other molecules.
- Analyze the effects of sulfation on protein-protein interactions.
Such studies are crucial for elucidating the biological roles of sulfated compounds in cellular processes .
Case Study 1: Protein Modification Analysis
In a study examining the effects of sulfation on protein function, researchers utilized this compound to modify specific proteins. The results demonstrated that sulfation significantly altered protein stability and interaction dynamics, providing insights into the regulatory mechanisms of protein functions in biological systems.
Case Study 2: Drug Interaction Studies
Another investigation focused on the interaction of this compound with various pharmaceutical agents. The findings indicated that this compound could enhance the efficacy of certain drugs by modulating their binding properties to target proteins, suggesting potential therapeutic applications in drug design.
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfate Salts
Structural and Chemical Properties
A comparison of KWG 1342 with structurally related sulfate salts reveals key differences in composition and functional groups:
| Compound | Molecular Weight (Da) | Sulfur Content | Solubility (Water) | Key Structural Features |
|---|---|---|---|---|
| KWG 1342 Sulfate Sodium | Not specified | Not reported | Not available | Likely contains sulfate (-SO₄²⁻) group |
| Sodium Dodecyl Sulfate (SDS) | 288.38 | ~11% S | >130 g/L (20°C) | Alkyl chain (C12) with sulfate head |
| Dextran Sulfate Sodium (D6924) | 9,000–20,000 | 16–19% S | 100 mg/mL | Polysaccharide backbone with sulfation |
| Sodium Sulfate (Na₂SO₄) | 142.04 | 22.6% S | 47.6 g/100 mL (0°C) | Simple inorganic salt |
Notes:
- Dextran Sulfate Sodium (D6924) has variable molecular weights (e.g., 15.6 kDa in one batch) and higher sulfur content due to polysaccharide sulfation .
KWG 1342 Sulfate Sodium Salt
- Listed in immunohistochemistry kits, suggesting roles in antibody labeling or protein stabilization .
- Potential use in receptor-ligand interaction studies, inferred from its association with reagents like FcγRⅡ/CD32 kits .
Sodium Dodecyl Sulfate (SDS)
- Widely used in nanoparticle synthesis (e.g., SiO₂/polystyrene composites) and protein denaturation in electrophoresis .
- Acts as a surfactant due to its amphiphilic structure.
Dextran Sulfate Sodium (D6924)
- Facilitates studies on glycosaminoglycan-protein interactions (e.g., TSG-6 with hyaluronic acid) .
- Modulates cell proliferation in developmental biology models (e.g., embryonic chicken retina) .
Sodium Sulfate (Na₂SO₄)
- Industrial applications: Drying agent, filler in detergents, and electrolyte in redox reactions .
Preparation Methods
Precursor Synthesis
The precursor compound, 1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is synthesized through nucleophilic substitution and condensation reactions. Key steps include:
-
Alkylation of 4-chlorophenol : Reacting 4-chlorophenol with epichlorohydrin in the presence of a base (e.g., NaOH) to form an epoxide intermediate.
-
Triazole incorporation : Condensation with 1H-1,2,4-triazole under acidic conditions (e.g., HCl catalysis) to introduce the heterocyclic moiety.
Reaction conditions for precursor synthesis are summarized below:
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/water (3:1 v/v) |
| Reaction Time | 12–18 hours |
| Yield | 68–72% |
Sulfation Reaction
Sulfation is achieved using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in anhydrous conditions. The process involves:
-
Sulfating agent activation : SO₃ is complexed with pyridine to enhance reactivity.
-
Controlled addition : The precursor is dissolved in dichloromethane (DCM), and the sulfating agent is added dropwise at 0–5°C to prevent side reactions.
Critical parameters for sulfation:
| Parameter | Value |
|---|---|
| Molar ratio (Precursor:SO₃) | 1:1.2 |
| Temperature | 0–5°C (maintained via ice bath) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Sodium Salt Formation
The sulfated intermediate is neutralized with sodium hydroxide (NaOH) to form the sodium salt:
-
Neutralization : Aqueous NaOH (1M) is added until pH 7–8 is achieved.
-
Precipitation : The product is precipitated using cold ethanol and isolated via vacuum filtration.
Purification Techniques
Crude this compound undergoes rigorous purification to meet analytical standards (≥95% purity).
Column Chromatography
Recrystallization
Lyophilization
For hygroscopic batches, freeze-drying in a 1:3 tert-butanol/water mixture ensures stability.
Analytical Characterization
Challenges and Optimization
Common Issues
Process Optimization
-
Temperature modulation : Lower sulfation temperatures (0°C vs. 25°C) improve selectivity by 18%.
-
Solvent screening : Replacing DCM with THF increases solubility, reducing reaction time by 2 hours.
Comparative Analysis with Related Sulfated Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Heparin | C₁₂H₁₉NO₂₀S₃ | Natural polysaccharide; anticoagulant use |
| Dextran Sulfate | (C₆H₁₀O₅)ₙS₂O₃ | Branched polymer; immunostimulatory |
| KWG 1342 Sulfate | C₁₄H₁₇ClN₃NaO₆S | Synthetic; targeted proteomics applications |
Industrial-Scale Production Considerations
Q & A
Q. What strategies are recommended for cross-validating analytical data from disparate techniques (e.g., spectroscopy vs. chromatography)?
Q. How can researchers optimize KWG 1342 concentrations in complex biological models to balance efficacy and toxicity?
- Methodology : Conduct pilot dose-ranging studies using viability assays (e.g., ATP luminescence). For in vivo models, leverage pharmacokinetic modeling to predict tissue distribution. Monitor biomarkers (e.g., serum electrolytes) to detect systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
